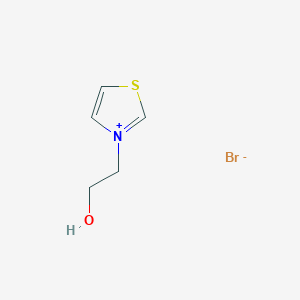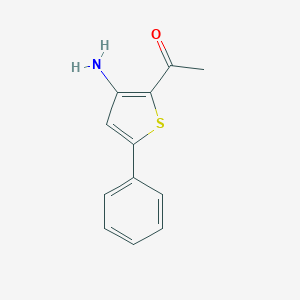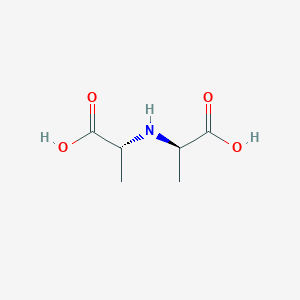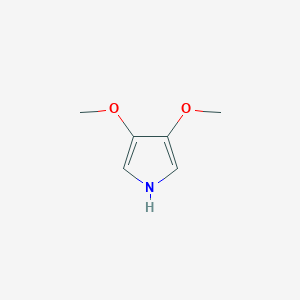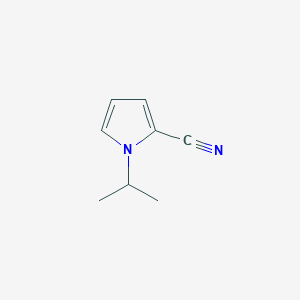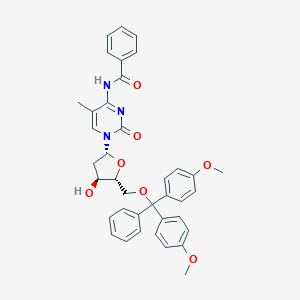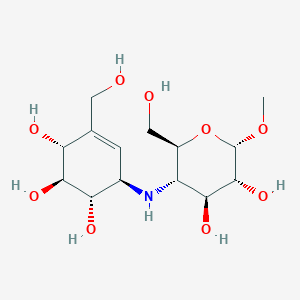
2,6-Dichloro-4-(trifluoromethylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(trifluoromethylthio)phenol is a chemical compound characterized by the presence of chloro, trifluoromethylthio groups attached to a phenol moiety. This structural configuration imparts distinctive chemical and physical properties, making it a compound of interest in various chemical synthesis and materials science applications.
Synthesis Analysis
The synthesis of compounds similar to 2,6-Dichloro-4-(trifluoromethylthio)phenol often involves multiple steps, including halogenation, sulfuration, and the introduction of trifluoromethyl groups. For instance, the preparation of trifluoromethylated phenols can be achieved through direct functionalization of phenols using trifluoromethylthiolation reagents under specific conditions to introduce the trifluoromethylthio group selectively (Jereb & Gosak, 2015).
Molecular Structure Analysis
The molecular structure of compounds in this category is critical for their reactivity and properties. X-ray diffraction (XRD) measurements and spectroscopic methods such as NMR and IR spectroscopy are commonly used to determine the molecular geometry, confirm the presence of functional groups, and elucidate structural details (Hasan & Shalaby, 2016).
Chemical Reactions and Properties
Compounds like 2,6-Dichloro-4-(trifluoromethylthio)phenol undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reactions with nucleophiles leading to functional group transformations. The presence of the trifluoromethylthio group significantly influences the compound's reactivity, making it a valuable building block in organic synthesis (Jereb & Gosak, 2015).
Aplicaciones Científicas De Investigación
Formation and Environmental Impact
- Formation of Chlorinated Organics: The study by Rule et al. (2005) discusses the reaction of triclosan (a compound structurally related to 2,6-Dichloro-4-(trifluoromethylthio)phenol) with free chlorine, leading to the formation of chlorinated organics. This research is significant in understanding the environmental impact and transformation of chlorinated phenolic compounds in water treatment processes Rule et al., 2005.
Chemical Synthesis
- Trifluoromethylthiolation of Phenols: Jereb and Gosak (2015) explored the direct electrophilic trifluoromethylthiolation of various substituted phenols, providing insights into synthetic pathways for modifying phenolic compounds, which could include derivatives of 2,6-Dichloro-4-(trifluoromethylthio)phenol. This work is crucial for synthesizing biologically relevant SCF3-analogues Jereb & Gosak, 2015.
Material Science
- Adsorption Studies: Liu et al. (2010) conducted adsorption isotherm, kinetic, and mechanism studies on substituted phenols, including dichlorophenols, using activated carbon fibers (ACFs). Their findings contribute to understanding the adsorption behavior of chlorinated phenolic compounds on carbonaceous materials, which is essential for environmental remediation applications Liu et al., 2010.
Environmental Chemistry
- Aquatic Photochemistry of Chlorinated Triclosan Derivatives: Research by Buth et al. (2009) on the photochemistry of chlorinated triclosan derivatives, including dichloro and trichloro derivatives of 2-(2,4-dichlorophenoxy)phenol, underscores the potential formation of polychlorodibenzo-p-dioxins upon exposure to sunlight. This study highlights the environmental fate and transformation pathways of chlorinated phenolic compounds Buth et al., 2009.
Safety and Hazards
The safety data sheet for a related compound, 2,6-dichloro-4-trifluoromethoxy-aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions may be necessary for 2,6-Dichloro-4-(trifluoromethylthio)phenol, but specific information is not available in the search results.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in organic synthesis , suggesting that they may interact with a variety of biological targets.
Mode of Action
The trifluoromethyl (-cf3) group is known to be involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . This suggests that the compound may interact with its targets through similar mechanisms.
Propiedades
IUPAC Name |
2,6-dichloro-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3OS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUSSTNZVQSKRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575398 |
Source


|
| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethylthio)phenol | |
CAS RN |
102794-04-7 |
Source


|
| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




